

comparative analysis of different synthetic routes to 8-Bromoquinolin-5-amine

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Compound of Interest

Compound Name: **8-Bromoquinolin-5-amine**

Cat. No.: **B040036**

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An In-Depth Comparative Analysis of Synthetic Routes to **8-Bromoquinolin-5-amine**

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. **8-Bromoquinolin-5-amine** is a vital building block in medicinal chemistry, forming the core of various pharmacologically active agents. This guide provides a comprehensive comparative analysis of different synthetic routes to this important molecule, offering insights into the rationale behind experimental choices, detailed protocols, and supporting data to aid in the selection of the most suitable method for your research needs.

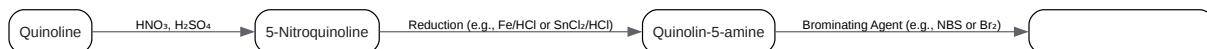
The Significance of **8-Bromoquinolin-5-amine**

The quinoline scaffold is a privileged structure in drug discovery, and the specific substitution pattern of **8-Bromoquinolin-5-amine**, with a bromine atom at position 8 and an amine group at position 5, offers unique opportunities for further functionalization. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The amino group provides a handle for amide bond formation, sulfonylation, and other transformations, enabling the construction of a wide array of derivatives with potential therapeutic applications.

This guide will explore three primary synthetic strategies for the preparation of **8-Bromoquinolin-5-amine**, evaluating each for its efficiency, scalability, and potential challenges.

Route 1: Nitration-Reduction-Bromination of Quinoline

This classical approach involves the sequential functionalization of the quinoline core. The synthesis begins with the nitration of quinoline to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to an amine, and finally, regioselective bromination at the 8-position.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com